molecular formula C7H7BrN2O B1265394 3-Bromophenylurea CAS No. 2989-98-2

3-Bromophenylurea

Cat. No.: B1265394
CAS No.: 2989-98-2
M. Wt: 215.05 g/mol
InChI Key: DHMRSMNEKFDABI-UHFFFAOYSA-N
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Description

3-Bromophenylurea is an organic compound with the molecular formula C7H7BrN2O. It is a derivative of phenylurea where a bromine atom is substituted at the third position of the phenyl ring. This compound is widely used in various scientific experiments and industrial applications due to its unique chemical properties .

Scientific Research Applications

3-Bromophenylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its interactions with enzymes and proteins, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential antifungal and antibacterial properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Safety and Hazards

3-Bromophenylurea may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of exposure, it is advised to wash with plenty of water and seek medical help .

Biochemical Analysis

Biochemical Properties

3-Bromophenylurea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various compounds. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways it regulates. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and availability in biological systems .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By inhibiting specific kinases, this compound can alter gene expression and cellular metabolism. For instance, it can downregulate the expression of genes involved in cell proliferation, leading to reduced cell growth. Furthermore, this compound can impact cellular metabolism by inhibiting enzymes involved in glycolysis, thereby reducing the energy production in cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes such as cytochrome P450 and kinases, this compound prevents the enzymes from catalyzing their respective reactions. This inhibition can lead to changes in metabolic pathways and gene expression. Additionally, this compound can interact with DNA, potentially affecting transcription and replication processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential cytotoxic effects, including apoptosis and necrosis in certain cell types .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the inhibition of metabolic processes, affecting the overall metabolic flux and metabolite levels. Additionally, this compound can influence the activity of other enzymes involved in the synthesis and degradation of biomolecules, further impacting metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. For instance, the compound can bind to albumin, facilitating its transport through the bloodstream and its distribution to various tissues. Additionally, this compound can interact with membrane transporters, affecting its uptake and efflux from cells. These interactions play a crucial role in determining the compound’s localization and accumulation within biological systems .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. These localizations can influence the compound’s activity and function, as well as its interactions with other biomolecules. For example, the presence of this compound in the nucleus can affect transcriptional processes, while its localization in the mitochondria can impact cellular respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromophenylurea can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromoaniline with phosgene, followed by the addition of ammonia or an amine to form the urea derivative. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where 3-bromoaniline is reacted with phosgene or other carbonyl sources. The process is optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromophenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromophenylurea involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of enzymes like cytochrome P450, affecting the metabolic pathways regulated by these enzymes. The bromine atom in the phenyl ring plays a crucial role in its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

  • 3-Chlorophenylurea
  • 3-Fluorophenylurea
  • 3-Iodophenylurea

Comparison: 3-Bromophenylurea is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro and fluoro counterparts. The bromine atom also influences the compound’s biological activity, making it a valuable compound in various research applications .

Properties

IUPAC Name

(3-bromophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMRSMNEKFDABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184008
Record name 3-Bromophenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2989-98-2
Record name 3-Bromophenylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002989982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromophenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromophenyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BROMOPHENYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02R6NPO627
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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